![molecular formula C16H24N4O3S B2399845 2-异戊基-8-(哌啶-1-磺酰基)-[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮 CAS No. 1251602-78-4](/img/structure/B2399845.png)

2-异戊基-8-(哌啶-1-磺酰基)-[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

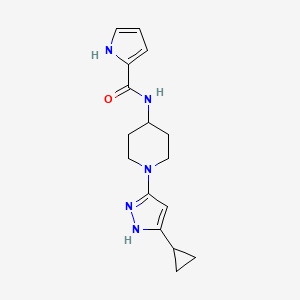

“2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound . It has gained significant interest in scientific research due to its unique properties and potential applications.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives were synthesized and identified by (1)H NMR, single crystal X-ray diffraction, elemental analysis or HRMS .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, integration, scaling of the reflections, correction for Lorenz and polarization effects, and absorption corrections can be performed using programs like CrysAlis Red .Chemical Reactions Analysis

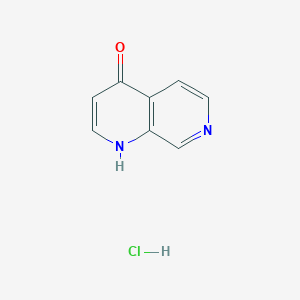

The chemical reactions involving this compound can be complex and varied. For instance, new potent glycogen synthase kinase-3 (GSK-3) inhibitors, 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, were designed by modeling, synthesized and evaluated in vitro .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular formula is C16H24N4O3S and its molecular weight is 352.45 g/mol.科学研究应用

三唑衍生物在科学研究中的应用

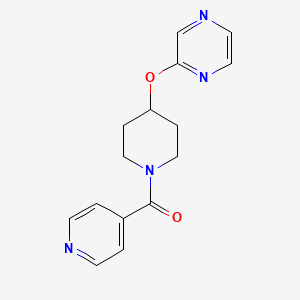

三唑衍生物,包括1,2,4-三唑,以其广泛的生物活性而闻名,在开发新药方面备受关注。这些化合物已被研究其抗炎、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性,以及它们对几种被忽视疾病的活性。对三唑的研究还强调了对新的、更有效的制备方法的需求,这些方法考虑了绿色化学、节能和可持续性。此外,还强调了为新兴疾病和耐药细菌寻找新原型的挑战,强调了三唑衍生物在解决全球健康问题中的重要性 (Ferreira 等,2013)。

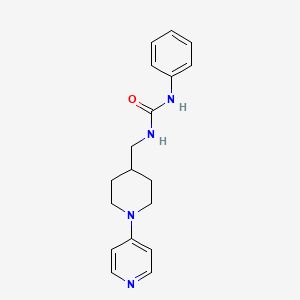

哌啶衍生物在科学研究中的应用

哌啶衍生物已被发现具有广泛的治疗潜力,包括作为中枢神经系统药物、抗癌药、心脏保护剂、抗病毒药、抗结核药、抗炎药、抗糖尿病药和抗组胺剂。哌啶支架的灵活性允许开发具有显着药理活性的分子。对哌啶核上取代模式的修饰可以显着影响所得分子的药用潜力,表明该实体在药物发现中的广泛潜力 (Rathi 等,2016)。

作用机制

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s known that kinase inhibitors like the aforementioned [1,2,4]triazolo[4,3-a]pyrazine derivatives work by binding to the kinase, thereby preventing it from phosphorylating other proteins and disrupting the signaling pathways .

Biochemical Pathways

This kinase is involved in several signaling pathways related to cell growth and survival, so its inhibition could disrupt these pathways and lead to anti-tumor effects .

Pharmacokinetics

It’s known that the compound is a white crystal, insoluble in water, and slightly soluble in acetic acid and benzene . These properties could affect its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Based on the potential inhibition of c-met kinase, it can be inferred that the compound may exhibit anti-tumor activity .

Action Environment

It’s known that the compound should be stored in a sealed, dry, cool, and ventilated environment , suggesting that factors such as humidity, temperature, and light could potentially affect its stability and efficacy.

安全和危害

未来方向

The future directions for this compound are promising. For instance, this new series of compounds may serve as a starting point for future antimalarial drug discovery programs . Additionally, the [1,2,4]Triazolo[4,3‐a]pyridine scaffold, which is part of this compound, is so far underexploited among the heme binding moieties .

属性

IUPAC Name |

2-(3-methylbutyl)-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3S/c1-13(2)8-12-20-16(21)19-11-6-7-14(15(19)17-20)24(22,23)18-9-4-3-5-10-18/h6-7,11,13H,3-5,8-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIGVKNNCQBOBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)N2C=CC=C(C2=N1)S(=O)(=O)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2399768.png)

![N-methyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2399771.png)

![3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2399775.png)

![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)

![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)